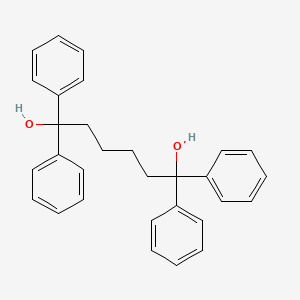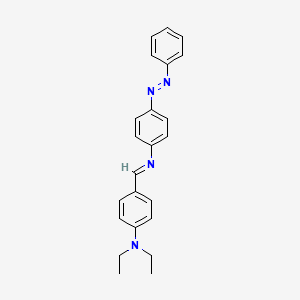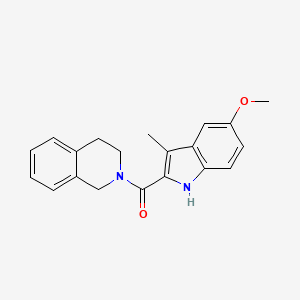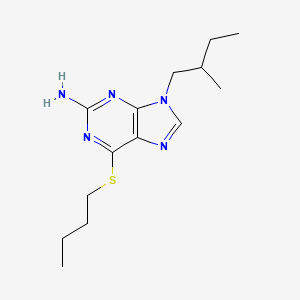
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine is a chemical compound with the molecular formula C14H23N5S and a molecular weight of 293.43 g/mol It is characterized by the presence of a purine ring substituted with butylsulfanyl and 2-methylbutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the butylsulfanyl group at the 6-position of the purine ring.
Alkylation: The 9-position of the purine ring is alkylated with 2-methylbutyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Butylsulfanyl-9-(2-methylpropyl)purin-2-amine
- 6-Butylsulfanyl-9-(2-ethylbutyl)purin-2-amine
- 6-Butylsulfanyl-9-(2-methylpentyl)purin-2-amine
Uniqueness
6-Butylsulfanyl-9-(2-methylbutyl)purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
92431-51-1 |
|---|---|
Formule moléculaire |
C14H23N5S |
Poids moléculaire |
293.43 g/mol |
Nom IUPAC |
6-butylsulfanyl-9-(2-methylbutyl)purin-2-amine |
InChI |
InChI=1S/C14H23N5S/c1-4-6-7-20-13-11-12(17-14(15)18-13)19(9-16-11)8-10(3)5-2/h9-10H,4-8H2,1-3H3,(H2,15,17,18) |
Clé InChI |
OXCLSAYRVAGYJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NC(=NC2=C1N=CN2CC(C)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
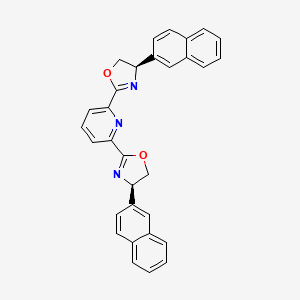


![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)

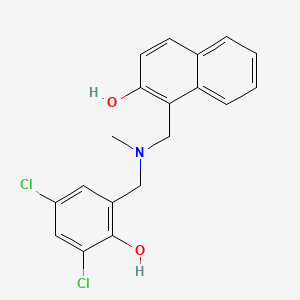
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

